2-Bromo-7-methoxyfuro[2,3-c]pyridine
Description
2-Bromo-7-methoxyfuro[2,3-c]pyridine is a fused heterocyclic compound comprising a furan ring (oxygen-containing five-membered ring) fused to a pyridine ring (six-membered aromatic nitrogen heterocycle). Furopyridines, including this compound, are synthesized via cyclization or functionalization of preconstructed pyridine or furan precursors, with bromination and methoxylation steps tailored to achieve regioselectivity .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-bromo-7-methoxyfuro[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNO2/c1-11-8-7-5(2-3-10-8)4-6(9)12-7/h2-4H,1H3 |
InChI Key |
QSTVUSIFKBIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1OC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fused Heterocyclic Frameworks
The compound belongs to the broader class of fused pyridine derivatives. Key structural analogs include:
| Compound Name | Fused Ring System | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-Bromo-7-methoxyfuro[2,3-c]pyridine | Furo[2,3-c]pyridine | Br (C2), OMe (C7) | C₈H₆BrNO₂ | Oxygen in furan; electron-donating methoxy group |
| 4-Bromo-7-chlorothieno[2,3-c]pyridine | Thieno[2,3-c]pyridine | Br (C4), Cl (C7) | C₇H₃NSClBr | Sulfur in thiophene; halogenated substituents |
| 7-Chlorothieno[2,3-c]pyridine | Thieno[2,3-c]pyridine | Cl (C7) | C₇H₄ClNS | Sulfur-containing; chloro substituent |
| Pyrrolo[2,3-c]pyridine derivatives | Pyrrolo[2,3-c]pyridine | Varied (e.g., Br, NH, CO) | C₇H₅N₂ (base) | Nitrogen in pyrrole; diverse functionalization |
Key Observations :
- Heteroatom Influence: The furan ring (oxygen) in 2-Bromo-7-methoxyfuro[2,3-c]pyridine is less electron-rich than thiophene (sulfur) in thieno analogs due to oxygen’s higher electronegativity. This affects aromatic stability and reactivity in electrophilic substitutions .
- Substituent Effects : Methoxy groups (electron-donating) at C7 in the target compound contrast with chloro/bromo (electron-withdrawing) substituents in analogs, altering pyridine ring basicity and directing effects in reactions like nitration or lithiation .
Bromination and Cross-Coupling Reactions
- 2-Bromo-7-methoxyfuro[2,3-c]pyridine : The bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups. Methoxy at C7 may deactivate the pyridine ring toward electrophilic substitution but stabilize intermediates via resonance .
- 4-Bromo-7-chlorothieno[2,3-c]pyridine: Thiophene’s sulfur atom enhances stability under harsh conditions compared to furan, making it preferable in metal-catalyzed reactions. Dual halogenation (Br/Cl) allows sequential functionalization .
- Pyrrolo[2,3-c]pyridines : The NH group in pyrrolo derivatives enables hydrogen bonding, improving solubility and bioavailability. Brominated variants (e.g., 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) are key intermediates in anticancer drug synthesis .
Nitration and Electrophilic Substitution
- Furopyridines undergo nitration at the 5-position of the furan ring due to oxygen’s directing effect, whereas thieno analogs may react at the 4-position owing to sulfur’s polarizability .
- Methoxy groups in the target compound deactivate the pyridine ring, reducing susceptibility to electrophilic attack compared to non-substituted thieno derivatives .
Preparation Methods
Paal-Knorr Cyclization
A dihydroxy or dihalo precursor undergoes acid- or base-catalyzed cyclization. For example, 3-hydroxy-2-bromopyridine derivatives could form the furan ring via dehydration.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling between bromopyridine and propargyl alcohol derivatives could form the furan ring through alkyne cyclization.
Integrated Synthetic Routes
Route 1: Sequential Bromination-Methoxylation-Cyclization
Route 2: Nitro-to-Bromo Conversion
As per CN103483247B, 2-nitro-3-methoxypyridine is brominated with HBr in acetic acid at 120–130°C. This method could be adapted by introducing a nitro group at position 7 prior to cyclization.
Challenges and Optimization
-
Regioselectivity : Ensuring bromination and methoxylation at correct positions requires careful control of reaction conditions (e.g., temperature, stoichiometry).
-
Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification.
-
Yield Improvements : Catalytic methods (e.g., phase-transfer catalysts) may reduce reaction times and improve yields.
Q & A
Q. What synthetic methodologies are typically employed for the preparation of 2-Bromo-7-methoxyfuro[2,3-c]pyridine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis often involves a multi-step approach:
-
Ring Formation : Furopyridine cores can be constructed via cyclization reactions, such as the use of furopyrylium intermediates under acidic conditions .
-
Substituent Introduction : Bromination at the 2-position may utilize NBS (N-bromosuccinimide) in DMF, while methoxylation at the 7-position can be achieved via nucleophilic aromatic substitution with NaOMe/CuI catalysis .
-
Key Factors : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield. Side reactions, such as over-bromination, are mitigated by stoichiometric control .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Furopyridine Formation | H2SO4, 100°C | 60–75% | |
| Bromination | NBS, DMF, 80°C | 45–65% | |
| Methoxylation | NaOMe, CuI, DMSO, 120°C | 50–70% |
Q. How are NMR and mass spectrometry utilized to confirm the structure and purity of 2-Bromo-7-methoxyfuro[2,3-c]pyridine?
- Methodological Answer :
- 1H/13C NMR : The methoxy group (-OCH3) typically appears as a singlet at ~3.8–4.0 ppm. Aromatic protons in the fused ring system show splitting patterns consistent with vicinal coupling (J = 2–5 Hz). Bromine’s electronegativity deshields adjacent carbons, shifting 13C signals to ~110–125 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 242.97 (C8H7BrNO2+). Fragmentation patterns include loss of Br (Δ m/z 79.9) and CO groups .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities, ensuring >95% purity .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the furo[2,3-c]pyridine scaffold, particularly at the 2- and 7-positions?
- Methodological Answer :
-
Directed Metalation : Use of directing groups (e.g., -OMe at C7) with LDA (lithium diisopropylamide) allows selective lithiation at C2 for subsequent electrophilic quenching (e.g., Br2) .
-
Cross-Coupling : Suzuki-Miyaura reactions at C2 (Br) with aryl boronic acids proceed under Pd(PPh3)4 catalysis. C7 methoxy groups can be replaced via SNAr with amines/thiols under microwave irradiation .
-
Computational Guidance : DFT studies predict electron density distribution, identifying reactive sites for substitution .
- Data Table :
| Position | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| C2 | Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | 70–85% | |
| C7 | SNAr with Amines | NH3, CuI, DMF, 150°C (MW) | 60–75% |
Q. How do QSPR and DFT models predict the physicochemical properties and reactivity of 2-Bromo-7-methoxyfuro[2,3-c]pyridine?
- Methodological Answer :
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility and permeability. For this compound, predicted logP = 2.1 ± 0.3 aligns with moderate lipophilicity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps (~4.2 eV), indicating electrophilic reactivity at C2. Fukui indices identify nucleophilic attack sites .
- Validation : Experimental data (e.g., HPLC retention times) validate computational predictions .
Q. What contradictions exist in reported biological activities of furopyridine derivatives, and how can experimental design resolve them?
- Methodological Answer :
- Contradictions : Some studies report proton pump inhibition (e.g., pyrrolo[2,3-c]pyridines ), while others show no activity. Variability may arise from assay conditions (pH, cell lines) or substituent effects.
- Resolution :
- Standardized Assays : Use identical cell models (e.g., HEK293) and pH conditions.
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace Br with Cl) to isolate pharmacophores .
- Dose-Response Curves : Ensure IC50 values are measured across a ≥5-log concentration range .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
